Fmoc-1-amino-cyclohexane acetic acid

Descripción general

Descripción

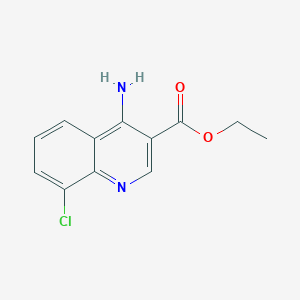

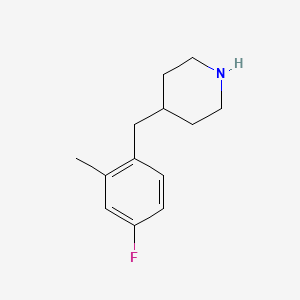

Fmoc-1-amino-cyclohexane acetic acid is a compound with the CAS Number: 282524-98-5 . It has a molecular weight of 379.46 and a molecular formula of C23H25NO4 . It appears as a white solid . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry .

Molecular Structure Analysis

The Fmoc-1-amino-cyclohexane acetic acid molecule contains a total of 56 bonds. There are 31 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 (thio-) carbamate (aliphatic) .

Physical And Chemical Properties Analysis

Fmoc-1-amino-cyclohexane acetic acid is a white solid with a melting point of 118-130 °C . The compound should be stored at 0-8 °C .

Aplicaciones Científicas De Investigación

Proteomics Research

Fmoc-1-amino-cyclohexane acetic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds.

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. This includes the selection of reagents and experimental conditions.

Pharmaceuticals

Fmoc-1-amino-cyclohexane acetic acid is used in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical drugs. The pharmaceutical industry discovers, develops, produces, and markets drugs or pharmaceutical drugs for use as medications to be administered to patients, with the aim to cure them, vaccinate them, or alleviate the symptoms.

Agrochemicals

This compound is also used in the agrochemical industry . Agrochemicals refer to the broad range of pesticides, including insecticides, herbicides, and fungicides. This compound can be used in the synthesis of these chemicals.

Sodium Fluosilicate Production

Fmoc-1-amino-cyclohexane acetic acid is used as a raw material for sodium fluosilicate . Sodium fluosilicate is a compound used in water fluoridation, in the production of opalescent glass, and in the production of enamels for pottery and ceramics.

Potassium Fluosilicate Production

Similarly, this compound is used in the production of potassium fluosilicate . Potassium fluosilicate is used in some cement mixtures to accelerate the hardening of the cement. It is also used in ceramics, aluminum metallurgy, and in the production of synthetic mica.

Mecanismo De Acción

Target of Action

Fmoc-1-amino-cyclohexane acetic acid, also known as (1-Fmoc-aminocyclohexyl)acetic acid, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . This allows for the selective deprotection of the amino group, enabling the formation of peptide bonds .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group during the coupling reaction, preventing unwanted side reactions. Once the coupling is complete, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of Fmoc-1-amino-cyclohexane acetic acid is the successful synthesis of peptides . By protecting the amino group during peptide bond formation, it allows for the creation of peptides with a high degree of control over the sequence and length .

Action Environment

The action of Fmoc-1-amino-cyclohexane acetic acid is influenced by several environmental factors. For instance, the stability of the Fmoc group can be affected by the presence of bases, which can remove the group . Additionally, the compound should be stored at room temperature for optimal stability . Safety precautions should also be taken to avoid dust formation and inhalation of the compound .

Safety and Hazards

When handling Fmoc-1-amino-cyclohexane acetic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, collect and arrange disposal, and keep the chemical in suitable and closed containers for disposal .

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)14-23(12-6-1-7-13-23)24-22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDVWHRZVURNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589216 | |

| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-1-amino-cyclohexane acetic acid | |

CAS RN |

282524-98-5 | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)